molecular formula C19H20N4O2 B2902541 N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide CAS No. 2309308-85-6

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide

Cat. No. B2902541
CAS RN: 2309308-85-6
M. Wt: 336.395
InChI Key: XMVVENRKBYPBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide, also known as MPP, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of a protein called glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. MPP has been extensively studied for its potential therapeutic applications in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.

Mechanism of Action

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide works by selectively inhibiting GSK-3β, which is a key regulator of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3β, this compound is thought to modulate these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of glycogen metabolism, gene expression, and cell cycle progression. It has also been shown to have mood-stabilizing effects in animal models of bipolar disorder and to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide is its high potency and selectivity for GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one limitation is that it may not accurately reflect the physiological effects of GSK-3β inhibition in vivo, as it is a synthetic compound that may have different pharmacokinetic properties compared to endogenous inhibitors of GSK-3β.

Future Directions

There are several future directions for research on N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide. One area of interest is the development of more potent and selective inhibitors of GSK-3β, which may have greater therapeutic potential. Another area of interest is the investigation of the physiological effects of GSK-3β inhibition in vivo, using animal models and clinical studies. Finally, the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

The synthesis of N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-methyl-5-pyridin-2-ylpyrazole, which is then reacted with 3-bromo-1-chloropropane to yield 2-(3-bromo-1-chloropropan-2-yl)-5-pyridin-2-ylpyrazole. This compound is then reacted with 2-phenoxypropanoic acid to yield this compound.

Scientific Research Applications

N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in a range of diseases. In Alzheimer's disease, GSK-3β is known to play a key role in the formation of β-amyloid plaques and neurofibrillary tangles, which are hallmarks of the disease. This compound has been shown to reduce the formation of these plaques and tangles in animal models of the disease, suggesting that it may have potential as a therapeutic agent.
In bipolar disorder, GSK-3β is also thought to play a role in the regulation of mood and behavior. This compound has been shown to have mood-stabilizing effects in animal models of the disorder, suggesting that it may have potential as a treatment option.
In cancer, GSK-3β is known to play a role in the regulation of cell proliferation and apoptosis. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anticancer agent.

properties

IUPAC Name

N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14(25-16-8-4-3-5-9-16)19(24)21-13-15-12-18(22-23(15)2)17-10-6-7-11-20-17/h3-12,14H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVVENRKBYPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.